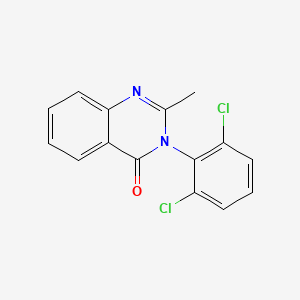
4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 2,6-dichlorophenyl group and a methyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloroaniline and anthranilic acid derivatives.
Cyclization Reaction: The key step in the synthesis is the cyclization of the starting materials to form the quinazolinone core. This can be achieved through various cyclization reactions, including condensation reactions with formamide or formic acid.
Substitution Reactions:
Industrial Production Methods
Industrial production of 4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- involves scaling up the laboratory synthesis methods to larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to introduce new substituents at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.
科学研究应用
4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- has been extensively studied for its scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities, making it a potential candidate for drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding. This inhibition can disrupt key signaling pathways involved in cell proliferation, inflammation, and other biological processes.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives with different substituents, such as 2-methyl-4(3H)-quinazolinone and 3-phenyl-4(3H)-quinazolinone.
Dichlorophenyl Compounds: Compounds containing the 2,6-dichlorophenyl group, such as 2,6-dichlorophenyl isocyanate and 2,6-dichlorophenyl acetic acid.
Uniqueness
4(3H)-Quinazolinone, 3-(2,6-dichlorophenyl)-2-methyl- is unique due to its specific combination of the quinazolinone core with the 2,6-dichlorophenyl and 2-methyl substituents. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
25509-06-2 |
|---|---|
分子式 |
C15H10Cl2N2O |
分子量 |
305.2 g/mol |
IUPAC 名称 |
3-(2,6-dichlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-18-13-8-3-2-5-10(13)15(20)19(9)14-11(16)6-4-7-12(14)17/h2-8H,1H3 |
InChI 键 |
QHBKWURTWWDGSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14147797.png)

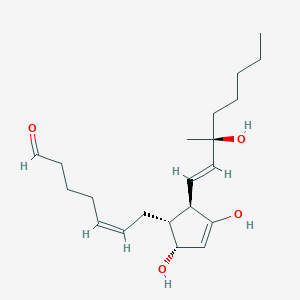
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
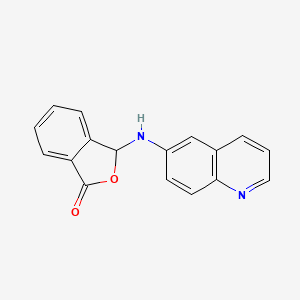
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
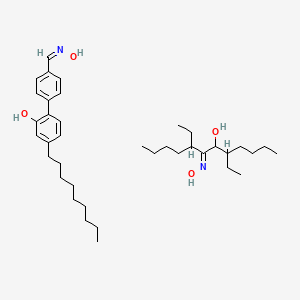
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
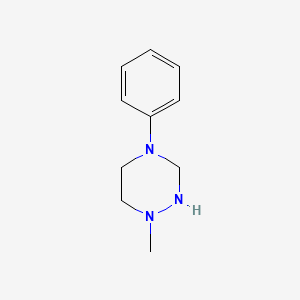
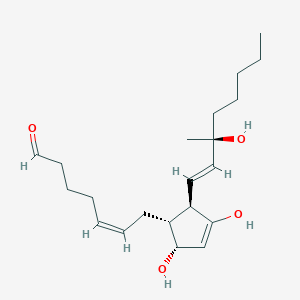
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)
